molecular formula C15H13NO2S B1405582 Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 1227954-91-7

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B1405582
CAS No.: 1227954-91-7
M. Wt: 271.3 g/mol
InChI Key: VTTOTEFFCXTVKB-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that combines the structural features of pyrrole and benzothiophene. Pyrrole is a five-membered nitrogen-containing ring, while benzothiophene is a fused ring system consisting of a benzene ring and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the condensation of a benzothiophene derivative with a pyrrole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, ethyl 3-bromo-1-benzothiophene-2-carboxylate can be reacted with pyrrole in the presence of a palladium catalyst and a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrobenzothiophene analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides or sulfoxides, while substitution reactions can introduce various functional groups onto the pyrrole or benzothiophene rings .

Scientific Research Applications

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(1H-indol-1-yl)-1-benzothiophene-2-carboxylate: This compound contains an indole ring instead of a pyrrole ring and may exhibit different biological activities.

    Ethyl 3-(1H-pyrrol-1-yl)-1-thiophene-2-carboxylate: This compound lacks the benzene ring fused to the thiophene ring, which may affect its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-18-15(17)14-13(16-9-5-6-10-16)11-7-3-4-8-12(11)19-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTOTEFFCXTVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205511
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-91-7
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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